molecular formula C14H29Cl2N3O2 B6219718 tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 686298-02-2

tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B6219718
CAS No.: 686298-02-2
M. Wt: 342.3
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound is known for its stability and versatility in chemical reactions, making it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is widely used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets .

Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological and psychiatric disorders. Its stability and reactivity make it an ideal candidate for drug design and discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is unique due to its specific structural features and reactivity. The presence of both piperazine and piperidine rings in its structure provides a versatile platform for chemical modifications. This dual functionality allows for a wide range of applications in medicinal chemistry and drug development .

Properties

CAS No.

686298-02-2

Molecular Formula

C14H29Cl2N3O2

Molecular Weight

342.3

Purity

95

Origin of Product

United States

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